Cas no 853400-76-7 (Trofinetide)

Trofinetide structure
Trofinetide structure
Product Name:Trofinetide
CAS-Nr.:853400-76-7
MF:C13H21N3O6
MW:315.322343587875
CID:664574
Update Time:2025-10-05

Trofinetide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-Glutamic acid, glycyl-2-methyl-L-prolyl-
    • Trofinetide
    • Glycyl-2-methyl-L-prolyl-L-glutamic acid (ACI)
    • Daybue
    • Glycyl-L-2-methylprolyl-L-glutamic acid
    • NNZ 2566
    • Inchi: 1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
    • InChI-Schlüssel: BUSXWGRAOZQTEY-SDBXPKJASA-N
    • Lächelt: C([C@@]1(CCCN1C(=O)CN)C)(=O)N[C@H](C(=O)O)CCC(=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 9

Trofinetide Sicherheitsinformationen

  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Trofinetide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-1mg
Trofinetide (NNZ-2566)
853400-76-7 98%
1mg
¥981.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-5mg
Trofinetide (NNZ-2566)
853400-76-7 98%
5mg
¥2941.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-10mg
Trofinetide (NNZ-2566)
853400-76-7 98%
10mg
¥4457.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-50mg
Trofinetide (NNZ-2566)
853400-76-7 98%
50mg
¥13374.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-100mg
Trofinetide (NNZ-2566)
853400-76-7 98%
100mg
¥18723.00 2023-09-08
MedChemExpress
HY-16757-10mM*1mLinWater
Trofinetide
853400-76-7 99.94%
10mM*1mLinWater
¥2289 2023-07-26
MedChemExpress
HY-16757-1mg
Trofinetide
853400-76-7 99.30%
1mg
¥678 2025-04-15
MedChemExpress
HY-16757-5mg
Trofinetide
853400-76-7 99.30%
5mg
¥1600 2025-04-15
MedChemExpress
HY-16757-10mg
Trofinetide
853400-76-7 99.30%
10mg
¥2600 2025-04-15
MedChemExpress
HY-16757-50mg
Trofinetide
853400-76-7 99.26%
50mg
¥6800 2024-05-24

Trofinetide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
1.3 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referenz
Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships
De Diego, Sergio A. Alonso; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(9), 2279-2283

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
5.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  6 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
5.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
6.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Trofinetide Raw materials

Trofinetide Preparation Products

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